1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione (CAS: 16707-44-1) is a heterocyclic compound with the molecular formula C₁₇H₁₂N₂O₂S and a molecular weight of 308.4 g/mol. Its structure features a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 4-(1,3-benzothiazol-2-yl)phenyl group.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-9-10-16(21)19(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)22-17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUIEFOSAGYLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another method includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a common route .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Condensation Reactions
The compound readily undergoes condensation with nucleophiles such as amines and alcohols , forming derivatives with modified pharmacological profiles. These reactions typically occur under mild acidic or basic conditions:
Mechanistic Insight : The electron-deficient carbonyl groups in the pyrrolidine-2,5-dione ring facilitate nucleophilic attack, while the benzothiazole group stabilizes intermediates through resonance.
Ring-Opening Reactions
The pyrrolidine-2,5-dione ring can undergo selective ring-opening under alkaline or reductive conditions:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NaOH (2M) | Aqueous ethanol, 25°C, 2 hrs | Linear dicarboxylic acid derivative | Improved biodegradability |
| LiAlH₄ | Dry THF, 0°C → RT, 6 hrs | Reduced pyrrolidine alcohol analog | Prodrug synthesis |
Key Finding : Ring-opening at the 2,5-dione positions preserves the benzothiazole moiety, enabling retention of its intrinsic bioactivity.
Electrophilic Aromatic Substitution
The benzothiazole component participates in electrophilic substitutions, primarily at the C-5 and C-7 positions:
Stereoelectronic Control : Electron-donating effects from the pyrrolidine-dione substituent direct electrophiles to the benzothiazole’s meta positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl backbone:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives with extended conjugation | 72–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs with improved bioavailability | 68% |
Optimization Note : Reactions require inert atmospheres (N₂/Ar) and strictly anhydrous solvents to prevent catalyst poisoning.
Redox Transformations
The dione ring undergoes selective reduction, while the benzothiazole resists common reducing agents:
| Reagent | Conditions | Product | Functional Impact |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | Partially reduced γ-lactam | Enhanced CNS permeability |
| H₂ (1 atm) | Pd/C (10%), EtOAc, RT | Tetrahydrofuran-like saturated ring system | Reduced cytotoxicity |
Caution : Over-reduction of the dione ring leads to loss of hydrogen-bonding capacity critical for target binding.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. A study demonstrated that certain benzothiazole derivatives possess substantial inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L . The presence of functional groups on the benzothiazole moiety enhances these antimicrobial activities.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicated that many synthesized derivatives exhibited moderate to potent cytotoxicity, with some compounds demonstrating IC values comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases suggest that benzothiazole derivatives can act as multi-target-directed ligands (MTDLs). These compounds have been tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), crucial enzymes involved in neurodegeneration and depression. Some derivatives displayed excellent activity against MAO-B, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been extensively studied. For instance, the inhibition of MAO and ChE is significant for developing treatments for neurodegenerative diseases. The structure-activity relationship (SAR) studies reveal that modifications on the benzothiazole ring can enhance enzyme selectivity and potency .
Antioxidant Properties
Benzothiazole derivatives have also been investigated for their antioxidant capabilities. Compounds containing this moiety have shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases .
Organic Electronics
The unique electronic properties of benzothiazole-containing compounds make them suitable for applications in organic electronics. Their ability to form stable thin films is advantageous for organic light-emitting diodes (OLEDs) and solar cells. The incorporation of these compounds can enhance the efficiency and stability of electronic devices .
Case Study 1: Antimicrobial Efficacy
A specific study focused on the synthesis and evaluation of pyrrolo[2,1-b][1,3]benzothiazole derivatives highlighted their antimicrobial activity against Staphylococcus aureus and other strains. Compounds were compared with standard antibiotics, showcasing superior efficacy due to structural modifications that increased lipophilicity and electron-withdrawing characteristics .
Case Study 2: Anticancer Activity
In a comparative analysis of various benzothiazole derivatives against cancer cell lines, researchers found that certain substitutions on the phenyl ring significantly improved cytotoxicity. For example, compounds with halogen substituents demonstrated enhanced activity due to better interaction with cellular targets .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
Structural Differences: These derivatives replace the benzothiazole-phenyl group with an indole ring linked to the pyrrolidine-2,5-dione core. For example, 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives incorporate azaindole and alkyl chains . The indole moiety enhances receptor affinity compared to simpler succinimide derivatives .
| Property | 1-[4-(Benzothiazol)phenyl]pyrrolidine-2,5-dione | 3-(Indol-3-yl)pyrrolidine-2,5-dione Derivatives |
|---|---|---|
| Core Structure | Benzothiazole-phenyl substituted | Indole substituted |
| Molecular Weight (g/mol) | 308.4 | ~350–400 (varies with substituents) |
| Key Targets | Not reported | 5-HT1A receptor, SERT |
| Bioactivity | Undisclosed | Dual receptor modulation |
Mannich Pyrol-Pyridine Bases
Structural Differences: Synthesized via Mannich reactions, these compounds (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) incorporate pyridine and aromatic amines into the succinimide scaffold . Pharmacological Activity: These derivatives demonstrate moderate antimicrobial activity against Escherichia coli, Salmonella typhi, and fungal species like Aspergillus fumigatus (MIC values comparable to Penicillin and Amphotericin B standards). The pyridine ring enhances hydrogen bonding and π-π interactions with microbial targets .
| Property | 1-[4-(Benzothiazol)phenyl]pyrrolidine-2,5-dione | Mannich Pyrol-Pyridine Bases |
|---|---|---|
| Synthetic Yield | Not reported | 78–80% |
| Antimicrobial Activity | Undisclosed | Moderate (MIC: 25–50 µg/mL) |
| Key Moieties | Benzothiazole | Pyridine, aromatic amines |
1-(Phenyl)-3-(Triazolylsulfanyl)pyrrolidine-2,5-dione Derivatives
Structural Differences : These compounds feature a triazole-sulfanyl group at the 3-position of the pyrrolidine-2,5-dione core, with substituents (H, Cl, Br) on the phenyl ring .
Pharmacological Activity : Antibacterial/antifungal potency increases with substituent electronegativity: 4-Br > 4-Cl > 4-H . The triazole group enhances hydrogen bonding and metal coordination, improving target engagement in microbial enzymes .
| Property | 1-[4-(Benzothiazol)phenyl]pyrrolidine-2,5-dione | Triazolylsulfanyl Derivatives |
|---|---|---|
| Substituent Effects | Benzothiazole (electron-deficient) | Halogenated phenyl rings |
| Antifungal Activity | Not tested | Active against Aspergillus spp. |
| Synthetic Flexibility | Limited | High (modular substituents) |
Biological Activity
1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : It exhibits cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Anticonvulsant Properties : Studies suggest that it may act as an anticonvulsant in various seizure models.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 40 µg/mL |
| Escherichia coli | < 132 µg/mL |
| Candida albicans | < 207 µg/mL |
These results indicate broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound across various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 9.4 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
The compound exhibited potent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer therapeutic .
Anticonvulsant Activity
The anticonvulsant effects were evaluated using established seizure models. The compound demonstrated protective effects with effective doses as follows:
- Maximal Electroshock (MES) : ED50 of 62.1 mg/kg
- 6 Hz Seizure Model : ED50 of 75.6 mg/kg
These results suggest that it may serve as a promising candidate for the development of new anticonvulsant medications .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of pyrrolidine-2,5-dione compounds to enhance their biological activities. For example, modifications to the benzothiazole moiety have been shown to improve potency and selectivity against specific targets.
Study Example
In one study, researchers synthesized a series of pyrrolidine derivatives and tested their biological activities. The findings indicated that structural variations significantly influenced their efficacy against microbial strains and cancer cell lines .
Q & A
Q. Key Considerations :
- Purification often involves column chromatography or recrystallization.
- Monitor reaction progress via TLC or HPLC to optimize yields.
How can the structural and purity characteristics of this compound be validated?
Basic Research Question
Validation requires a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Compare chemical shifts to related pyrrolidine-2,5-dione derivatives. For example, aryl-substituted analogs show distinct aromatic proton signals (δ 7.2–8.0 ppm) and carbonyl carbons (δ 170–180 ppm) .
- HRMS (ESI) : Confirm molecular weight with an error margin <5 ppm. For instance, a derivative with molecular formula C22H15FN2O2S (exact mass 390.08) should align with observed m/z values .
- Melting Point Analysis : Determine purity via sharp melting ranges (e.g., 136–138°C for bromophenyl analogs) .
Advanced Tip : Use X-ray crystallography (via SHELX software) for absolute configuration determination, particularly if chirality or polymorphism is suspected .
What strategies are recommended for analyzing bioactivity, such as enzyme inhibition or antimicrobial effects?
Advanced Research Question
Experimental Design :
- Enzyme Inhibition : For GABA-transaminase or acetylcholinesterase, employ fluorometric assays. Dissolve the compound in DMSO (≤0.1% final concentration) and measure IC50 values against controls like vigabatrin or donepezil. Ensure pH and temperature stability during assays .
- Antimicrobial Screening : Use agar dilution or microbroth dilution methods against standard strains (e.g., E. coli, B. subtilis). Compare inhibition zones to reference antibiotics (e.g., penicillin) .
Data Contradictions : Discrepancies in IC50 values may arise from assay conditions (e.g., substrate concentration, incubation time). Replicate experiments with triplicate samples and statistical validation (p<0.05).
How can computational methods aid in predicting the compound’s pharmacological potential?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding with the pyrrolidine-dione core and π-π stacking with the benzothiazole group .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. For example, nitro groups at the para position enhance acetylcholinesterase inhibition (pIC50 = 3.124 vs. 2.7643 for donepezil) .
Validation : Cross-check computational results with experimental IC50 values and adjust force-field parameters as needed.
What methods are effective for resolving polymorphic forms or ensuring chiral purity?
Advanced Research Question
- Polymorph Screening : Use solvent evaporation or slurry crystallization in varied solvents (e.g., ethanol, acetonitrile). Characterize forms via PXRD and DSC. For example, polymorphs of trans-3-(5,6-dihydroquinolin-1-yl)pyrrolidine-2,5-dione showed distinct diffraction peaks at 2θ = 12.5° and 15.3° .
- Chiral Purity : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. For >99% enantiomeric excess, optimize column temperature (25–40°C) and flow rate (1.0 mL/min) .
How can the compound be modified to enhance solubility or bioavailability?
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen. For example, 1-((7H-purin-6-yl)thio)pyrrolidine-2,5-dione derivatives showed improved aqueous solubility via thioether conjugation .
- Salt Formation : React with hydrochloric or maleic acid to form crystalline salts. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
